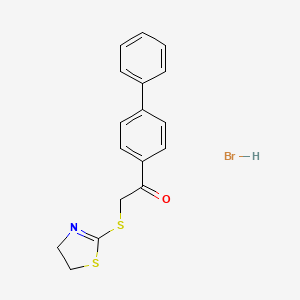
isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as IBAFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBAFA is a member of the acrylate family, which is widely used in the production of polymers, adhesives, and coatings. In
Mécanisme D'action
The mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not well understood. However, it is believed that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate acts as a reactive monomer that can polymerize with other monomers to form new materials. The presence of the benzoyl group in isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate also makes it a potential initiator for radical polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. However, studies have shown that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not toxic to cells and has low cytotoxicity. This makes it a potential candidate for use in biomedical applications, such as drug delivery and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its ease of synthesis. The reaction can be carried out using standard laboratory equipment and reagents. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is in the development of new materials using isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate as a building block. The properties of these materials can be tailored by varying the monomer composition and reaction conditions. Another area of research is in the use of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate in biomedical applications, such as drug delivery and tissue engineering. Finally, more studies are needed to understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction between isopropyl acrylate, benzoyl chloride, and 2-furylamine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through hydrolysis. The yield of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new materials. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be used as a building block for the synthesis of new polymers and copolymers with desirable properties, such as thermal stability, mechanical strength, and optical properties.
Propriétés
IUPAC Name |
propan-2-yl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(2)22-17(20)15(11-14-9-6-10-21-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBWRLAYGDKSK-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)
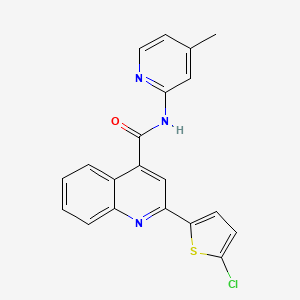
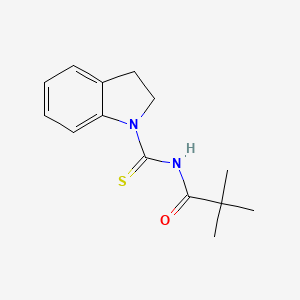
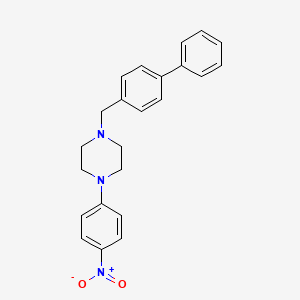
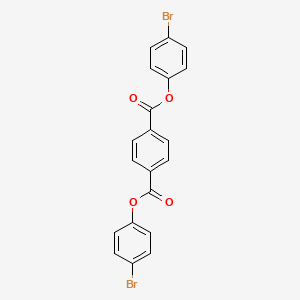
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
